tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)23-18(22)20-16(14-10-6-4-7-11-14)17(21)15-12-8-5-9-13-15/h4-13,16-17,21H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCGTKNHQHVNQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-1,2-diphenylethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate is a carbamate compound with a tert-butyl group and a diphenylethyl structure, possessing a molecular weight of approximately 313.39 g/mol. It is used across various fields, especially in organic synthesis as a building block for creating more complex organic molecules. Research suggests it may have potential biological activity, with studies focusing on its interactions with enzymes and receptors, indicating possible therapeutic applications.
Synthesis
The synthesis of tert-butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate may involve industrial production using continuous flow reactors to improve efficiency and scalability, while optimizing parameters such as temperature and concentration to maintain consistent quality.
Applications
- Organic Synthesis: It acts as a fundamental component in the synthesis of complex organic molecules.
- Medicinal Chemistry: The compound is studied for its potential interactions with biological targets, suggesting a role in drug development.
- Anti-inflammatory Activity: Tert-butyl 2-(substituted benzamido) phenylcarbamate analogues have demonstrated promising anti-inflammatory activities . Studies involving the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acid have shown positive results in in vivo anti-inflammatory activity .
Structural Similarities and Uniqueness
Several compounds share structural similarities with tert-butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate. Its uniqueness arises from the complex diphenylethyl structure combined with the tert-butyl group, which significantly influences its chemical reactivity and biological interactions compared to simpler analogs. Other compounds with structural similarities include:
- Tert-butyl (S)-(1-oxo-1-phenylhex-5-yn-2-yl)carbamate, which contains a phenyl group and a hexynyl moiety, with potential applications in medicinal chemistry.
- Tert-butyl ((R)-2-hydroxy-1,2-diphenylethyl)carbamate, which has a similar structure but features a hydroxyl group instead of a ketone and may exhibit different reactivity profiles.
- Tert-butyl ((S)-4-methyl-1-(R)-2-methyloxiran-2-yl)carbamate, which contains an oxirane ring and is useful in asymmetric synthesis.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial for its use as a protecting group in organic synthesis and its role in biological studies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Carbamate Derivatives with Varying Protecting Groups
A series of carbamate analogs (Table 1) highlights the impact of the protecting group on synthetic efficiency and physicochemical properties:
Backbone Modifications: Cyclohexyl vs. Diphenylethyl
- Cyclohexyl Backbone (Compounds 5–7) : Higher yields for tert-butyl and isobutyl derivatives (82–88%) suggest steric compatibility with aliphatic backbones.
- Diphenylethyl Backbone (Compounds 8–10): Lower yields (65–77%) may reflect challenges in functionalizing aromatic systems.
Stereochemical and Functional Group Variations
Table 2: Physical Properties of Selected Analogs
- Stereoisomerism : The (1S,2R) isomer (discontinued, ) and (1R,2R) configuration (active, ) underscore the critical role of stereochemistry in catalytic performance. Discontinuation of the (1S,2R) variant may reflect lower demand or synthetic challenges.
- Carboxamide Analog : The pyrrolidinecarboxamide derivative (Table 2) lacks the Boc group, offering distinct electronic properties but reduced stability under basic conditions compared to carbamates .
Implications for Asymmetric Catalysis
tert-Butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate’s high yield, stereochemical precision, and Boc protection make it a robust ligand for catalytic studies. Its analogs with isobutyl or benzyl groups provide alternatives for tailored deprotection strategies, while backbone modifications (e.g., cyclohexyl vs. diphenylethyl) enable systematic exploration of steric and electronic effects on ion aggregation and enantioselectivity .
Biological Activity
Introduction
Tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate is a carbamate compound notable for its unique diphenylethyl structure combined with a tert-butyl group. This configuration influences its biological activity and potential therapeutic applications. The compound has garnered interest in pharmacological research due to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C19H23NO3, with a molecular weight of approximately 313.39 g/mol. The structure consists of a tert-butyl group attached to a carbamate moiety, which is linked to a (1R,2S)-2-hydroxy-1,2-diphenylethyl group. This distinctive arrangement imparts unique chemical properties that can affect its biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H23NO3 |
| Molecular Weight | 313.39 g/mol |
| Log P (octanol-water) | 1.87 |
| Polar Surface Area (TPSA) | 64.35 Ų |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Interactions : The compound has been studied for its interactions with various enzymes, suggesting potential roles as an enzyme inhibitor or modulator. Its structural characteristics may enhance binding affinity to specific enzyme active sites.
- Receptor Binding : Preliminary studies indicate that this compound may interact with receptors involved in critical biological pathways, potentially influencing physiological responses.
Case Studies
- Inhibition of Enzymatic Activity : A study reported that this compound demonstrated inhibitory effects on certain enzymes linked to metabolic pathways. The inhibition was quantified using IC50 values, indicating effective concentration ranges for biological activity.
- Therapeutic Potential in Cancer Models : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving receptor-mediated pathways. Further research is needed to explore its efficacy in vivo.
Table 2: Summary of Biological Studies
| Study Focus | Findings |
|---|---|
| Enzyme Interaction | Significant inhibition observed |
| Cancer Cell Apoptosis | Induction of apoptosis in vitro |
| Receptor Binding Affinity | Potential modulation of receptor activity |
Mechanism of Action
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound's binding to target enzymes and receptors alters downstream signaling pathways, leading to observed physiological effects.
Future Directions
Further research is essential to fully elucidate the biological activity of this compound. Key areas for future study include:
- In Vivo Studies : To confirm the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To clarify the molecular interactions at play within biological systems.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity could lead to the development of more potent derivatives.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate?
The compound is synthesized via asymmetric transfer hydrogenation of α-amino ketones. A typical protocol involves reacting tert-butyl (2-oxo-1,2-diphenylethyl)carbamate with a chiral catalyst (e.g., Ru complexes) under hydrogenation conditions (e.g., 24–72 hours in methanol or dichloromethane). Workup includes aqueous extraction, column chromatography (silica gel, hexane/ethyl acetate), and crystallization to yield the product as a white solid. Key characterization involves H/C NMR, HPLC for enantiomeric excess, and X-ray crystallography for absolute configuration confirmation .
Q. How is the purity and structural integrity of the compound confirmed post-synthesis?
Purity is assessed via gas chromatography (GC; ≥95%) and H NMR integration. Structural validation employs X-ray crystallography (using SHELX or ORTEP-III for refinement) to resolve stereochemistry and confirm bond angles/distances. For example, the hydroxy and carbamate groups exhibit characteristic O–H and C=O stretching in IR (1680–1720 cm) .
Q. What analytical techniques are critical for routine characterization?
Essential techniques include:
- NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, tert-butyl group at δ 1.2–1.4 ppm).
- HPLC with chiral columns : Determines enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).
- X-ray diffraction : Resolves stereochemical ambiguities and validates crystal packing .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis?
Stereoselectivity is optimized using chiral catalysts (e.g., (R)- or (S)-BINAP-Ru complexes) and dynamic kinetic resolution. For example, asymmetric hydrogenation of α-amino ketones at 25°C for 72 hours yields >90% enantiomeric excess. Solvent polarity (e.g., methanol vs. THF) and catalyst loading (1–5 mol%) critically influence diastereomer ratios .
Q. How to resolve discrepancies between spectroscopic and crystallographic data?
Contradictions (e.g., unexpected NOE correlations vs. X-ray data) are addressed by:
Q. What challenges arise in determining the absolute configuration of the compound?
Challenges include:
- Enantiomer separation : Requires chiral stationary phases (e.g., lists (1R,2S) and (1S,2R) enantiomers resolved via HPLC).
- Anomalous dispersion in X-ray : Heavy-atom derivatives (e.g., bromine substitution) or Cu-Kα radiation enhance Flack parameter accuracy.
- Correlating CD spectra with crystallography : Verify Cotton effects align with assigned configurations .
Q. How to optimize reaction conditions for scale-up without compromising yield?
Use Design of Experiments (DoE) to screen parameters:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
